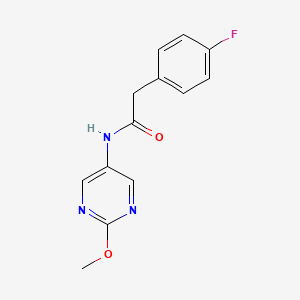

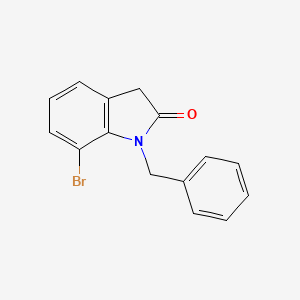

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMPA is a member of the acetamide class of compounds and possesses a unique chemical structure that makes it a promising candidate for further investigation. In

Aplicaciones Científicas De Investigación

Radioligand Development for Neuroimaging

One significant application of compounds similar to 2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is in the development of radioligands for neuroimaging, particularly using positron emission tomography (PET). For example, a related compound, [18F]DPA-714, was synthesized for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of such compounds in studying neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Ligands for Peripheral Benzodiazepine Receptors

Similarly, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide was synthesized and evaluated as a potent radioligand for peripheral benzodiazepine receptors (PBR), showcasing applications in neurological studies and the potential for exploring therapeutic targets (Zhang et al., 2003).

Anticancer Research

In anticancer research, modifications of similar compounds have led to the development of potent PI3K inhibitors. For instance, replacing the acetamide group with alkylurea in a related compound resulted in enhanced antiproliferative activity against cancer cell lines and reduced toxicity, suggesting potential therapeutic applications in cancer treatment (Wang et al., 2015).

Chemical Synthesis and Reactivity

Another study explored the photoreactivity of flutamide, a structurally related compound, under different solvents, providing insights into the chemical behavior and stability of such compounds, which is crucial for developing drugs with improved efficacy and reduced side effects (Watanabe et al., 2015).

Enzyme Inhibitor Development

Research into the development of enzyme inhibitors also utilizes compounds similar to this compound. Studies have shown that such compounds can be potent inhibitors of specific enzymes, offering pathways for the development of new therapeutic agents (Virk et al., 2018).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without specific information on its use or biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied for potential applications in materials science or other fields .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-19-13-15-7-11(8-16-13)17-12(18)6-9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWVZCMQXXJGLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)